molecular formula C₁₀H₁₆O B132270 Limonene-1,2-epoxide CAS No. 203719-54-4

Limonene-1,2-epoxide

Cat. No.: B132270
CAS No.: 203719-54-4
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-XNWIYYODSA-N
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Description

Limonene-1,2-epoxide is an organic compound derived from limonene, a naturally occurring cyclic monoterpene. It is a colorless liquid with a strong lemon-like odor and is commonly used in the fragrance and flavor industries. The compound is formed through the epoxidation of limonene, resulting in a highly reactive epoxide ring that makes it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Limonene-1,2-epoxide can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the use of environmentally friendly oxidants like hydrogen peroxide and efficient catalysts to ensure high yield and selectivity. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Heteropoly Acid-Catalyzed Epoxidation

This method uses boron tungsten heteropoly acid salts as catalysts and hydrogen peroxide (30%) as the oxidizer under solvent-free conditions :

Parameter Value
CatalystBoron tungsten heteropoly acid salt
Oxidizing AgentH₂O₂ (30% aqueous)
Temperature40°C
Reaction Time24 hours
Limonene:H₂O₂ Molar Ratio1:2
Yield>7%
Purity (GC-MS)91.7%

The process involves centrifugal separation and high-speed countercurrent chromatography (HSCCC) for purification .

Lipase-Mediated Epoxidation

Immobilized Candida antarctica lipase B (NS 88011) enables enantioselective epoxidation of (R)-(+)-limonene :

Parameter Value
CatalystNS 88011 lipase
Acyl DonorOctanoic acid (70 mM)
Oxidizing AgentH₂O₂ (35% aqueous)
Temperature40°C
Reaction Time40 minutes
Yield74.92 ± 1.12%
Purity>95%

This method achieves faster reaction times and higher enantiomeric purity compared to conventional chemical catalysis .

Hydrolysis Reaction

This compound hydrolase (LEH) from Rhodococcus erythropolis DCL14 catalyzes the hydrolysis of this compound to limonene-1,2-diol :

Reaction:

limonene 1 2 epoxide+H2Olimonene 1 2 diol\text{limonene 1 2 epoxide}+\text{H}_2\text{O}\rightleftharpoons \text{limonene 1 2 diol}

Key Mechanistic Features :

  • Catalytic Residues : Asp101, Arg99, Asp132 (proton transfer), Tyr53, and Asn55 (water orientation).

  • Activation Energy : 16.9 kcal/mol (attack at substituted carbon) vs. 25.1 kcal/mol (less substituted carbon).

  • Optimal Conditions : pH 7, 50°C.

  • Substrate Specificity : Also reacts with 1-methylcyclohexene oxide and indene oxide.

Stereochemical Outcomes

LEH exhibits enantioconvergent catalysis, producing single-enantiomer diols from racemic epoxide substrates :

Substrate Stereochemistry Product Stereochemistry
4R-limonene-1,2-epoxide(1S,2S,4R)-limonene-1,2-diol
4S-limonene-1,2-epoxide(1R,2R,4S)-limonene-1,2-diol

LEH preferentially hydrolyzes (1R,2S)-epoxide isomers, with (1S,2R)-epoxides acting as weak competitive inhibitors .

Industrial Relevance

  • Biodegradation : LEH enables bacterial catabolism of limonene as a carbon source .

  • Synthetic Chemistry : High enantioselectivity makes LEH valuable for producing chiral diols in pharmaceuticals and fragrances .

  • Process Efficiency : Enzymatic methods reduce reaction times and improve sustainability compared to chemical synthesis .

This compound’s reactivity and stereochemical control underscore its versatility in both biological systems and industrial applications.

Scientific Research Applications

Biochemical Applications

1.1 Enzymatic Hydrolysis
Limonene-1,2-epoxide hydrolase (LEH) is an enzyme that catalyzes the hydrolysis of this compound to produce limonene-1,2-diol. This enzymatic reaction is crucial for detoxification processes in biological systems and has potential industrial applications due to its ability to produce specific enantiomers efficiently. LEH has been characterized as a novel class of epoxide hydrolases with a low molecular weight of approximately 16 kDa and distinct catalytic mechanisms compared to other epoxide hydrolases .

1.2 Detoxification Mechanisms
Due to the reactivity of epoxides, this compound can interact with biological macromolecules leading to cytotoxic effects. Understanding the hydrolysis of this compound via LEH is essential for developing biological degradation pathways that mitigate the harmful effects of epoxides in living organisms .

Pharmaceutical Applications

2.1 Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines, including ovarian cancer (OVCAR-8) and colon cancer (HCT-116), with growth inhibition percentages reaching up to 93% in some cases . The compound's mechanism involves suppression of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are crucial for tumor growth and survival.

2.2 Drug Delivery Systems
this compound has been incorporated into solid lipid nanoparticles (SLNs) to enhance drug delivery efficacy. The encapsulation improves the bioavailability of essential oils and reduces cytotoxicity while maintaining antioxidant properties. Formulations using SLNs have demonstrated increased skin hydration and elasticity when applied topically .

Material Science Applications

3.1 Bio-based Polymers
this compound serves as a building block for bio-based thermosetting resins. Recent studies have explored its use in creating sustainable coatings and food packaging materials through polymerization processes. The resulting materials exhibit favorable mechanical properties and thermal stability, making them suitable alternatives to petroleum-derived products .

3.2 Epoxidation Processes
The epoxidation of limonene leads to various derivatives that can be utilized in the synthesis of eco-friendly polymers. For instance, limonene dioxide (a derivative) has been successfully polymerized to create thermosets with high glass transition temperatures (Tg) and mechanical strength . This application emphasizes the potential of limonene derivatives in advancing green chemistry initiatives.

Case Studies

Study Focus Area Findings
LEH CharacterizationEnzymatic HydrolysisIdentified a novel hydrolase with unique catalytic properties; efficient conversion to diol products .
Anticancer ActivityPharmaceutical ResearchDemonstrated significant growth inhibition in cancer cell lines; effective apoptosis induction .
Polymer DevelopmentMaterial ScienceCreated bio-based thermosets from limonene derivatives; exhibited high thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of limonene-1,2-epoxide involves the reactivity of its epoxide ring. The compound can undergo nucleophilic attack, leading to ring-opening reactions that form various products. In biological systems, this compound hydrolase catalyzes the hydrolysis of the epoxide ring to produce limonene-1,2-diol. This enzyme-mediated reaction involves a coordinated general acid/general base mechanism, with specific amino acids and water molecules playing crucial roles .

Comparison with Similar Compounds

Limonene-1,2-epoxide is unique due to its high reactivity and selectivity in chemical reactions. Similar compounds include:

This compound stands out due to its natural origin and potential for sustainable applications in various fields.

Biological Activity

Limonene-1,2-epoxide is a monoterpene compound derived from limonene, widely recognized for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including cytotoxicity, antioxidant effects, and enzymatic interactions, supported by case studies and research findings.

Overview of this compound

This compound is formed through the oxidation of limonene and is characterized by its epoxide functional group, which contributes to its reactivity and biological effects. It has been studied for its potential therapeutic applications, particularly in oncology and as an antioxidant.

Cytotoxicity and Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on ovarian cancer (OVCAR-8), colorectal cancer (HCT-116), and glioblastoma (SF-295) cells. The results demonstrated varying growth inhibition percentages:

Cell Line Growth Inhibition (%)
OVCAR-893.10
HCT-11678.25
SF-29558.48

The compound induces apoptosis in tumor cells by suppressing key signaling pathways such as PI3K/Akt/mTOR and NF-κB . Additionally, when incorporated into solid lipid nanoparticles (SLNs), this compound showed reduced cytotoxicity in non-tumor keratinocyte cell lines while retaining antioxidant properties.

Antioxidant Activity

This compound has demonstrated notable antioxidant capabilities. The antioxidant activity was quantified using the DPPH radical scavenging assay, revealing a concentration-dependent effect:

Concentration (µg/mL) DPPH Scavenging Capacity (%)
125.00
245.00
360.00
470.00
577.02

The IC50 value for this compound was calculated at approximately 207.5 µg/mL . This capacity to scavenge free radicals indicates its potential use in preventing oxidative stress-related diseases.

Enzymatic Interactions

This compound is also a substrate for this compound hydrolase (LEH), an enzyme that catalyzes its conversion to limonene-1,2-diol. This reaction is crucial for the microbial degradation of limonene derivatives and plays a role in detoxification processes:

Limonene 1 2 epoxide+H2OLEHLimonene 1 2 diol\text{Limonene 1 2 epoxide}+H_2O\xrightleftharpoons[]{LEH}\text{Limonene 1 2 diol}

LEH has a unique one-step catalytic mechanism distinct from other epoxide hydrolases, enabling it to selectively hydrolyze limonene derivatives at specific chiral centers . The enzyme operates optimally at pH 7 and 50 °C and demonstrates a narrow substrate specificity .

Case Study 1: Antitumor Effects

In a clinical trial setting, the administration of limonene-based therapies showed promising results in reducing tumor sizes in patients with advanced cancers. The study highlighted the selective cytotoxicity of this compound towards tumor cells while sparing healthy cells .

Case Study 2: Antioxidant Mechanism

A comprehensive analysis of the antioxidant mechanisms of this compound revealed its ability to inhibit lipid peroxidation in cellular models. The compound was shown to reduce malondialdehyde (MDA) levels significantly across various concentrations tested .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Limonene-1,2-epoxide in laboratory settings?

this compound is synthesized via catalytic epoxidation of (R)-(+)-limonene using hydrogen peroxide (H₂O₂) and tungsten-based polyoxometalate (POM) catalysts. The reaction occurs at the highly substituted double bond due to the electrophilic nature of the oxidative species . Key parameters include:

  • Catalyst selection : Tungsten-based POMs (e.g., polytungstophosphates) facilitate phase transfer catalysis (PTC) to enhance reaction efficiency.
  • Reaction conditions : Ambient temperature (25–30°C), atmospheric pressure, and agitation to ensure proper mixing of organic and aqueous phases.
  • Monitoring : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track epoxide formation and byproducts like limonene-8,9-epoxide isomers .

Q. How can this compound and its derivatives be structurally characterized?

Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and regioselectivity, particularly for distinguishing cis/trans epoxide isomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis.
  • X-ray crystallography : To resolve crystal structures of enzymatic products (e.g., limonene-1,2-diol) when using epoxide hydrolases .

Advanced Research Questions

Q. What factors govern the stereochemical outcomes of this compound hydrolysis by microbial epoxide hydrolases?

The stereoselectivity of hydrolysis is dictated by the active site architecture of enzymes like Rhodococcus erythropolis this compound hydrolase (LEH). Structural studies reveal:

  • Active site residues : Tyr-152 and His-275 stabilize the transition state, favoring nucleophilic attack at the C2 position of the epoxide .
  • Substrate orientation : The hydrophobic pocket accommodates the limonene backbone, while hydrogen bonding directs water molecules for regioselective diol formation .
  • Enzyme engineering : Directed evolution or site-directed mutagenesis can alter stereoselectivity for specific diastereomers .

Q. How can dendritic ZSM-5 zeolites be optimized for isomerizing this compound to dihydrocarvone (DHC)?

Dendritic ZSM-5 zeolites catalyze isomerization via acid-mediated mechanisms. Optimization strategies include:

  • Acidity tuning : Adjusting Si/Al ratios to balance Brønsted and Lewis acid sites, which influence selectivity toward cis- or trans-DHC .
  • Pore structure modification : Hierarchical porosity enhances mass transfer of bulky terpene substrates.
  • In situ spectroscopy : Fourier-transform infrared (FTIR) or solid-state NMR to monitor intermediate carbocation rearrangements .

Q. Data Contradiction Analysis

Q. How can discrepancies in reported catalytic efficiencies for this compound synthesis be resolved?

Discrepancies often arise from variations in:

  • Catalyst preparation : Differences in POM synthesis (e.g., counterion effects, hydration states) alter oxidative capacity .
  • Reactor setup : Batch vs. continuous flow systems impact mixing efficiency and byproduct formation.
  • Analytical calibration : Standardize GC/HPLC protocols using authentic epoxide and diol reference compounds .
  • Replicate studies : Follow guidelines (e.g., CONSORT-EHEALTH) for detailed methodology reporting to ensure reproducibility .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in enzymatic studies of this compound conversion?

  • Gene cloning : Use Escherichia coli expression systems for recombinant epoxide hydrolases, as demonstrated for Rhodococcus opacus .
  • Activity assays : Monitor diol formation spectrophotometrically (λ = 273 nm) or via HPLC .
  • Data sharing : Deposit crystal structures in the Protein Data Bank (PDB) and raw kinetic data in repositories like Zenodo .

Q. How should researchers address the autoxidation of this compound during storage?

  • Stabilization : Store under inert gas (N₂ or Ar) at −20°C to prevent hydroperoxide formation .
  • Additives : Include radical scavengers (e.g., BHT) in solvents like hexane or dichloromethane .
  • Regular testing : Use peroxide test strips or iodometric titration to detect oxidation .

Properties

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-XNWIYYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma
Record name Limonene-1,2-epoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9580
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.926-0.936 (20°)
Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

203719-54-4
Record name Limonene oxide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
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reactant
Reaction Step One
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310.6 g
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reactant
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Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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[Compound]
Name
terpene
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0 (± 1) mol
Type
reactant
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[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
Quantity
0 (± 1) mol
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Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Limonene-1,2-epoxide
Limonene-1,2-epoxide
Limonene-1,2-epoxide
Limonene-1,2-epoxide
Limonene-1,2-epoxide
Limonene-1,2-epoxide

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